Product packaging for Mij821(Cat. No.:CAS No. 1892581-29-1)

Mij821

Cat. No.: B10830910
CAS No.: 1892581-29-1
M. Wt: 358.4 g/mol
InChI Key: NEFQLCKWVRZEJA-ZWVKXQFTSA-N
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Description

Onfasprodil (also known as MIJ821) is a highly potent and selective negative allosteric modulator (NAM) of the NMDA receptor subunit 2B (NR2B) . By selectively targeting the NR2B subunit, it modulates glutamatergic signaling and is under investigation for its potential to produce rapid antidepressant effects, particularly in Treatment-Resistant Depression (TRD) . A recent Phase 2 proof-of-concept study demonstrated that Onfasprodil has a rapid onset of action, with significant reductions in depressive symptoms observed as early as 24 hours after a single intravenous infusion . The efficacy was sustained over a 6-week treatment period, with the lower dose (0.16 mg/kg) showing a robust and maintained effect . In clinical studies, Onfasprodil was generally well-tolerated, presenting a favorable safety profile . The most common treatment-emergent adverse events were dizziness, transient amnesia, and somnolence, which were typically mild and resolved quickly . Notably, dissociative effects, a common concern with non-selective NMDA antagonists like ketamine, were less frequent and less intense with Onfasprodil . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23FN2O3 B10830910 Mij821 CAS No. 1892581-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1892581-29-1

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

6-[(1S)-2-[(3aR,6aS)-5-(2-fluorophenoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-1-hydroxyethyl]pyridin-3-ol

InChI

InChI=1S/C20H23FN2O3/c21-17-3-1-2-4-20(17)26-16-7-13-10-23(11-14(13)8-16)12-19(25)18-6-5-15(24)9-22-18/h1-6,9,13-14,16,19,24-25H,7-8,10-12H2/t13-,14+,16?,19-/m0/s1

InChI Key

NEFQLCKWVRZEJA-ZWVKXQFTSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CC1OC3=CC=CC=C3F)C[C@@H](C4=NC=C(C=C4)O)O

Canonical SMILES

C1C(CC2C1CN(C2)CC(C3=NC=C(C=C3)O)O)OC4=CC=CC=C4F

Origin of Product

United States

Molecular and Cellular Pharmacology of Onfasprodil

N-Methyl-D-Aspartate Receptor (NMDAR) Subunit Specificity

The N-methyl-D-aspartate receptor (NMDAR) is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex, influencing its role in various physiological and pathological processes. Onfasprodil exhibits a high degree of selectivity for a specific GluN2 subunit.

Onfasprodil is characterized as a highly potent and selective antagonist of the NMDA receptor subunit 2B (NR2B). researchgate.netnih.govresearchgate.netbioworld.com Preclinical studies have demonstrated its high potency, with IC50 values of 8 nM and 6 nM for human and rat NR2B subunits, respectively. bioworld.com This selectivity for the NR2B subunit is a key feature of its pharmacological profile, distinguishing it from non-selective NMDAR antagonists like ketamine. researchgate.netnih.gov The focused targeting of NR2B-containing NMDARs is hypothesized to be a critical factor in its mechanism of action. nih.gov

Onfasprodil is classified as a negative allosteric modulator (NAM) of the NR2B subunit. wikipedia.orgresearchgate.netresearchgate.netpsychiatrist.com This means that it does not directly compete with the endogenous ligand, glutamate (B1630785), at its binding site. Instead, Onfasprodil binds to a distinct, allosteric site on the NR2B subunit, inducing a conformational change in the receptor that reduces its activity. researchgate.net This modulation results in a decrease in the receptor's ion channel opening probability or conductance in response to agonist binding. The characterization of Onfasprodil as a reversible, low-molecular-weight NR2B NAM highlights the dynamic and non-permanent nature of its interaction with the receptor. nih.gov

Binding Kinetics and Receptor Occupancy Dynamics

The interaction of Onfasprodil with the NR2B subunit is further defined by its binding kinetics and receptor occupancy. While detailed public data on the association and dissociation rates are limited, its classification as a "reversible" modulator suggests a dynamic equilibrium in its binding. nih.gov

Preclinical positron emission tomography (PET) studies in rodents have provided insights into the receptor occupancy of Onfasprodil in the brain. These studies projected that intravenous doses of 0.16 mg/kg and 0.32 mg/kg could achieve a maximum receptor occupancy of over 90% of brain NR2B receptors. This high level of receptor engagement at clinically relevant doses underscores the compound's potent interaction with its target.

Downstream Intracellular Signaling Pathways Modulated by NR2B-NMDAR Inhibition

The therapeutic effects of NMDAR modulation are believed to be mediated by the downstream intracellular signaling cascades that are engaged following receptor inhibition. By selectively inhibiting NR2B-containing NMDARs, Onfasprodil is expected to influence key pathways involved in synaptic function and plasticity, in a manner that shares some similarities with other NMDAR antagonists like ketamine. nih.gov

The rapid antidepressant effects of NMDAR antagonists are linked to the activation of several downstream pathways, including the mammalian target of rapamycin (mTOR) signaling pathway and an increased expression of brain-derived neurotrophic factor (BDNF). researchgate.netnih.gov The mTOR pathway is a critical regulator of protein synthesis and synaptogenesis. nih.gov

By modulating NMDAR function, Onfasprodil is anticipated to influence synaptic plasticity, the fundamental process underlying learning and memory. NMDARs are critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity. While direct experimental studies on Onfasprodil's effects on LTP and LTD are not yet widely published, its mechanism of action as an NR2B antagonist suggests a potential to modulate these processes. Agents that trigger rapid neuroplasticity are sometimes referred to as "plastogens." nih.gov

Inhibition of NR2B-NMDARs by Onfasprodil is expected to have significant effects on protein synthesis and the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. nih.gov The activation of the mTOR signaling pathway, a downstream target of NMDAR modulation, is known to promote the synthesis of synaptic proteins. nih.gov

Furthermore, NMDAR antagonists have been shown to increase the expression of brain-derived neurotrophic factor (BDNF). researchgate.net BDNF plays a vital role in promoting neuronal health and synaptic connectivity. The potential of Onfasprodil to upregulate BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), is a key area of interest in understanding its long-term effects on neuronal function. researchgate.net

Comparative Pharmacological Profiling with Other Glutamatergic Agents

Onfasprodil (also known as MIJ-821) is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a specific interaction with the GluN2B (formerly NR2B) subunit. wikipedia.orgbioworld.comnih.gov Its unique pharmacological profile distinguishes it from other glutamatergic agents, particularly non-selective NMDA receptor antagonists and other subunit-selective modulators.

The primary mechanism of action for onfasprodil is its selective, reversible, and potent inhibition of NMDA receptors containing the GluN2B subunit. nih.govresearchgate.net This selectivity is a key differentiator from broad-spectrum NMDA receptor antagonists like ketamine, which acts as a non-selective channel blocker. nih.gov The allosteric nature of onfasprodil's modulation means it does not compete with the agonist binding sites for glutamate or glycine (B1666218). nih.gov Instead, it binds to a distinct site on the GluN2B subunit, altering the receptor's conformational state and reducing its response to agonist binding. nih.govnih.gov

Preclinical data demonstrates onfasprodil's high potency, with IC50 values of 8 nM and 6 nM for human and rat GluN2B-containing receptors, respectively. bioworld.com This potency is significantly higher than that of older GluN2B-selective agents. In vivo studies have further illustrated its distinct profile; for instance, onfasprodil was found to be more potent than ketamine in reversing haloperidol-induced catalepsy in rats, a model used to assess striatal dopamine (B1211576) D2 receptor blockade. bioworld.com

In comparison to other well-characterized GluN2B-selective antagonists, onfasprodil's profile suggests a refined mechanism. Agents like ifenprodil and traxoprodil (B148271) (CP-101,606) also selectively target the GluN2B subunit. nih.govnih.govwikipedia.org Ifenprodil, a prototypical GluN2B antagonist, acts as a non-competitive, voltage-independent allosteric inhibitor with an IC50 of approximately 0.15 µM for GluN2B-containing receptors, while showing minimal activity at receptors containing GluN2A, GluN2C, or GluN2D subunits (IC50 >30 µM). hellobio.com Traxoprodil is also a potent antagonist with high affinity for the GluN2B subunit. nih.gov

Another potent and highly selective experimental compound, Ro 25-6981, demonstrates even greater selectivity than ifenprodil. nih.gov Research shows Ro 25-6981 has an IC50 of 9 nM (0.009 µM) for GluN1/GluN2B receptors, while its IC50 for GluN1/GluN2A receptors is 52 µM, indicating a selectivity of over 5000-fold. nih.govtocris.comhellobio.com This high degree of selectivity has made Ro 25-6981 a valuable tool in differentiating the physiological roles of various NMDA receptor subtypes. nih.gov

The functional consequence of onfasprodil's selective negative allosteric modulation is a targeted dampening of neurotransmission mediated specifically by GluN2B-containing NMDA receptors. This contrasts with the global suppression of NMDA receptor activity caused by non-selective antagonists like ketamine. The selective approach of onfasprodil and similar agents is hypothesized to offer a more nuanced modulation of the glutamatergic system. nih.gov

Interactive Data Table: Comparative Selectivity of NMDA Receptor Modulators

Below is a summary of the inhibitory concentrations (IC50) for onfasprodil and other selected glutamatergic agents, highlighting their selectivity for different NMDA receptor subunits.

CompoundTarget Subunit(s)IC50Selectivity Profile
Onfasprodil (MIJ-821) Human GluN2B8 nMHighly selective for GluN2B
Rat GluN2B6 nMHighly selective for GluN2B
Ro 25-6981 GluN1/GluN2B9 nM>5000-fold selective for GluN2B over GluN2A
GluN1/GluN2A52,000 nM (52 µM)
Ifenprodil GluN2B150 nM (0.15 µM)>200-fold selective for GluN2B over other subunits
GluN2A, 2C, 2D>30,000 nM (>30 µM)
Ketamine All NMDA SubunitsNot ApplicableNon-selective channel blocker
Traxoprodil (CP-101,606) GluN2BHigh AffinitySelective for GluN2B

This table presents data compiled from various preclinical studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Preclinical Research Investigations of Onfasprodil

In Vitro Pharmacological Characterization

The initial stages of preclinical assessment for Onfasprodil involved a comprehensive series of in vitro studies to determine its pharmacological properties at the molecular and cellular levels.

Receptor Selectivity and Potency Determinations

Onfasprodil has been identified as a highly potent and selective negative allosteric modulator of the NMDA receptor subunit 2B (NR2B). psychiatrist.comwikipedia.org Studies have demonstrated its high potency with IC50 values of 8 nM for human NR2B and 6 nM for rat NR2B. psychiatrist.com This indicates a strong inhibitory effect on the function of NR2B-containing NMDA receptors. Furthermore, Onfasprodil has shown selectivity for the NR2B subunit over other NMDA receptor subunits, a characteristic that is believed to contribute to a potentially favorable therapeutic profile. psychiatrist.com

Functional Assays of NMDAR Modulation

As a negative allosteric modulator, Onfasprodil functions by binding to a site on the NMDA receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of calcium ions. While specific electrophysiological data from functional assays such as patch-clamp recordings detailing the precise extent of current inhibition by Onfasprodil are not extensively available in the public domain, its classification as a NAM implies a functional antagonism of NMDA receptor activity.

Cell-Based Assays for Efficacy Profiling

The therapeutic potential of Onfasprodil, particularly in the context of neuropsychiatric disorders, is linked to its ability to modulate synaptic function. It is expected that by inhibiting the activity of NR2B-containing NMDA receptors, Onfasprodil may induce effects on protein synthesis and synaptogenesis, similar to other compounds in its class like traxoprodil (B148271) and ketamine. nih.gov Previous research with other NMDA NR2B NAMs, such as Ro 25-6981, has shown demonstrable effects on protein synthesis and the formation of new synapses. psychiatrist.com However, specific data from cell-based assays directly investigating the effects of Onfasprodil on these cellular processes have not been detailed in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

Following in vitro characterization, the efficacy of Onfasprodil was evaluated in a range of animal models designed to assess its potential therapeutic effects.

Application of Established Rodent Behavioral Models

Onfasprodil has been investigated in established rodent behavioral models to characterize its in vivo pharmacological activity. One such model is the haloperidol-induced catalepsy model in rats, which is often used to assess the potential of compounds to modulate dopamine (B1211576) and glutamate pathways. In this model, Onfasprodil demonstrated greater potency than ketamine in reversing the cataleptic state induced by haloperidol. psychiatrist.com Notably, unlike ketamine, Onfasprodil did not produce hyperactivity in the animals, suggesting a different behavioral profile. psychiatrist.com

Evaluation in Specific Disease-Relevant Animal Models

Given its mechanism of action, Onfasprodil is being developed for the treatment of conditions such as treatment-resistant depression. wikipedia.org Preclinical studies in rodent models of depression are crucial for establishing proof-of-concept. NMDA receptor blockade has been shown in rodent models to trigger rapid antidepressant-like behavioral responses and to reverse behavioral and synaptic deficits caused by chronic stress exposure. nih.gov While it is a standard practice to evaluate novel antidepressant candidates in models like the forced swim test and the chronic mild stress model, specific results from studies of Onfasprodil in these particular disease-relevant animal models are not yet publicly available.

Electrophysiological Correlates and Biomarker Assessment in Preclinical Species

In the preclinical evaluation of Onfasprodil (also known as MIJ821), electrophysiological assessments and biomarker strategies were fundamental in characterizing the compound's central nervous system activity and target engagement. The rationale for using these methods was partly based on the known electroencephalography (EEG) profiles of other N-Methyl-D-aspartate receptor (NMDAR) modulators, such as ketamine, which consistently show effects like increased gamma power and decreased alpha power. bioworld.com Similar EEG evaluations in non-human primates for other selective NR2B negative allosteric modulators (NAMs) provided a strong basis for applying this approach to Onfasprodil. bioworld.com

EEG was employed as a key translational biomarker to explore the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Onfasprodil. nih.gov In human studies that were informed by preclinical findings, EEG changes, specifically a decrease in alpha power and an increase in gamma power, were observed following administration of the compound. nih.gov These effects were consistent with the changes seen with ketamine, providing exploratory evidence of distal target engagement in the brain. nih.govresearchgate.net

Further electrophysiological investigation in preclinical species included invasive telemetry studies in dogs. bioworld.com In these Good Laboratory Practice (GLP) studies, Onfasprodil administration was not associated with any significant changes in cardiac electrophysiology, including QRS duration and the corrected QT (QTc) interval. bioworld.com This lack of cardiac electrophysiological findings was a crucial component of the preclinical safety assessment.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling for Onfasprodil was conducted across several preclinical species to understand its therapeutic potential and to inform clinical trial design.

Pharmacokinetic studies in multiple preclinical species, including mice, rats, and dogs, characterized the ADME profile of Onfasprodil. Following intravenous administration, the compound exhibited linear pharmacokinetics. bioworld.com It was noted to have high clearance across all tested species. bioworld.com The metabolic profile suggested a low potential for drug-drug interactions. bioworld.com

In a first-in-human study, which was supported by extensive preclinical toxicology data, the excretion of Onfasprodil was partially characterized. The unchanged compound was recovered in urine as only a minor fraction of the administered dose, indicating that direct renal elimination is not a primary pathway for the drug. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of Onfasprodil

SpeciesClearance (mL/min·kg)Half-life (hours)
Mouse1303.8
Rat568.9
Dog406.3

Data sourced from BioWorld, 2022. bioworld.com

A critical aspect of Onfasprodil's preclinical assessment was its ability to penetrate the blood-brain barrier and achieve meaningful exposure in the central nervous system (CNS). Studies demonstrated that the compound has high, non-restricted brain penetration. bioworld.com

In rats, the brain-to-plasma unbound concentration ratio (Kp,uu), a key metric for quantifying CNS exposure, was determined to be 0.9. bioworld.com A Kp,uu value approaching 1 suggests that the drug crosses the blood-brain barrier freely without being significantly impeded by efflux transporters. This finding was later corroborated in clinical studies, where the ratio of Onfasprodil concentration in cerebrospinal fluid (CSF) to its free plasma concentration was also found to be approximately 0.9, confirming that its distribution into the CNS is not significantly restricted. nih.gov

Comparing pharmacokinetic parameters across different preclinical species is essential for predicting human pharmacokinetics and establishing a safe therapeutic window. For Onfasprodil, there were notable differences in clearance and half-life among the species tested. bioworld.com As detailed in the table above, clearance was highest in mice and progressively lower in rats and dogs, while the half-life was longest in rats. bioworld.com

In terms of potency, Onfasprodil showed high potency that was comparable between rats and humans, with an IC50 (half-maximal inhibitory concentration) for the NR2B receptor of 6 nM and 8 nM, respectively. bioworld.com Furthermore, 6-week Good Laboratory Practice (GLP) toxicology studies established a no-observed-adverse-effect-level (NOAEL) of 10 mg/kg in both rats and dogs, providing key safety data for cross-species evaluation. bioworld.com

Table 2: Cross-Species Potency and Safety Thresholds

ParameterSpeciesValue
NR2B IC50Rat6 nM
Human8 nM
NOAEL (6-week study)Rat10 mg/kg
Dog10 mg/kg

Data sourced from BioWorld, 2022. bioworld.com

Translational Methodologies in Preclinical Development

The preclinical development of Onfasprodil utilized translational methods to bridge the gap between laboratory findings and potential clinical application, with a focus on demonstrating target engagement and predicting human response.

Based on the available search results, there is no specific information detailing the use of genetically modified animal models in the preclinical research investigations of Onfasprodil. While such models are common tools in neuroscience research, their application in the direct preclinical development of this particular compound is not documented in the provided sources. psychiatrist.compsychiatrist.com

Development of Predictive Animal Models for Human Conditions

The preclinical evaluation of onfasprodil (also known as MIJ-821) has utilized various animal models designed to predict its potential efficacy in human neurological and psychiatric disorders. These models are crucial for understanding a compound's mechanism of action and its likely therapeutic effects before human trials commence. The development of onfasprodil was informed by the performance of other N-methyl-D-aspartate (NMDA) receptor antagonists in models of depression and other central nervous system conditions. nih.gov

Research into onfasprodil has focused on its activity as a potent and selective negative allosteric modulator (NAM) of the NMDA receptor subunit GluN2B. bioworld.com The rationale for its development stems from the observation that other NMDA receptor blockers, such as ketamine, and selective GluN2B NAMs, like traxoprodil, exhibit rapid antidepressant-like effects in various rodent models of depression. nih.govwikipedia.org These models, including those involving chronic stress exposure, have demonstrated that blocking NMDA receptors can quickly reverse behavioral and synaptic deficits associated with depressive-like states. nih.gov

One specific predictive model used to characterize onfasprodil was the haloperidol-induced catalepsy model in rats. bioworld.com This model is frequently employed to screen for compounds that may have efficacy in treating Parkinson's disease or to assess extrapyramidal side effects of antipsychotic drugs. nih.govfrontiersin.org In this paradigm, catalepsy, a state of motor immobility, is induced by the dopamine D2 receptor antagonist haloperidol. frontiersin.org The ability of a test compound to reverse this catalepsy can indicate its potential to modulate neurotransmitter systems involved in motor control and related psychiatric conditions. bioworld.com

In vivo studies demonstrated that onfasprodil was effective at reversing haloperidol-induced catalepsy in rats. Notably, the compound was found to be more potent than ketamine in this specific model. Furthermore, onfasprodil did not induce the hyperactivity sometimes associated with ketamine, indicating a potentially distinct behavioral profile. bioworld.com These findings from predictive animal models helped to establish a preclinical profile for onfasprodil that supported its further investigation in clinical settings for conditions such as treatment-resistant depression. bioworld.comresearchgate.net

The table below summarizes key preclinical findings for onfasprodil from investigative animal models.

Table 1: Preclinical Research Findings for Onfasprodil in an Animal Model

Animal Model Species Key Finding Comparative Compound
Haloperidol-Induced Catalepsy Rat Potent reversal of catalepsy More potent than ketamine bioworld.com
Locomotor Activity Assessment Rat Did not produce hyperactivity Unlike ketamine bioworld.com

The table below outlines the fundamental properties of onfasprodil relevant to its activity in preclinical models.

Table 2: Key Preclinical Properties of Onfasprodil

Property Species Value/Observation Significance
Potency (IC₅₀) Rat 6 nM High potency at the target GluN2B receptor. bioworld.com
Human 8 nM High potency at the human target GluN2B receptor. bioworld.com
Brain Penetration (Kp,uu) Rat 0.9 Good exposure in the brain relative to plasma concentration. bioworld.com

Table of Mentioned Compounds

Medicinal Chemistry and Compound Optimization of Onfasprodil

Synthetic Methodologies and Chemical Synthesis Routes

The chemical synthesis of Onfasprodil, with the IUPAC name 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol, involves a multi-step process detailed in patent literature, specifically US10239835B2. wikipedia.orggoogle.com The synthesis is designed to construct the complex tricyclic core and introduce the necessary stereochemistry.

A representative synthetic route begins with the creation of the key octahydrocyclopenta[c]pyrrol-5-ol (B8625581) intermediate. This is followed by a crucial etherification step to attach the 2-fluorophenoxy moiety. The final key step involves the stereoselective alkylation of the bicyclic amine with a chiral epoxide derived from a substituted pyridine (B92270) to install the hydroxyethyl-pyridinol side chain.

Key Synthetic Steps:

Formation of the Bicyclic Core: The synthesis typically starts from a readily available cyclopentane (B165970) derivative, which undergoes a series of reactions, including cyclization and reduction, to form the rigid octahydrocyclopenta[c]pyrrole (B1584311) skeleton. The stereochemistry of this core is critical for the final compound's activity.

Introduction of the Aryloxy Moiety: The hydroxyl group on the bicyclic intermediate is reacted with a 2-fluorophenyl derivative, often via a Williamson ether synthesis or a Mitsunobu reaction, to form the key 5-(2-fluorophenoxy) intermediate.

Side Chain Attachment: The secondary amine of the octahydrocyclopenta[c]pyrrole core is reacted with a chiral epoxide, such as (S)-2-(5-(benzyloxy)-2-bromopyridin-6-yl)oxirane. This nucleophilic ring-opening reaction establishes the (1S)-1-hydroxyethyl linker.

Final Deprotection: The final step involves the removal of protecting groups, such as the benzyl (B1604629) group on the pyridinol oxygen, typically via catalytic hydrogenation, to yield the final Onfasprodil molecule.

The purification of intermediates and the final compound is generally achieved using chromatographic techniques to ensure high purity and isolation of the desired stereoisomer. google.com

Structure-Activity Relationship (SAR) Analysis

The development of Onfasprodil was guided by extensive SAR studies to optimize potency at the NR2B receptor while ensuring selectivity over other NMDA receptor subtypes and other CNS targets. The analysis focused on systematic modifications of the three main components of the molecule: the phenoxy group, the hydroxyethyl-pyridinol side chain, and the central bicyclic core. dartmouth.eduwipo.int

SAR studies on the N-alkylaryl-5-oxyaryl-octahydro-cyclopenta[c]pyrrole series have identified several structural motifs that are essential for high-affinity binding to the NR2B subunit. dartmouth.edu

The Bicyclic Scaffold: The rigid (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrole core is a critical determinant of activity. Its conformation correctly orients the pendant pharmacophoric groups—the aryloxy and the N-alkylaryl moieties—to fit within the binding pocket of the NR2B N-terminal domain (NTD).

The Aryloxy Group: A substituted phenoxy group at the 5-position of the bicyclic core is crucial. The presence and position of substituents on this aromatic ring significantly modulate potency. For Onfasprodil, a fluorine atom at the ortho-position of the phenoxy ring was found to be optimal.

The Hydroxyethyl-Pyridinol Moiety: The N-linked side chain, consisting of a (1S)-hydroxyethyl group connected to a 3-pyridinol ring, is fundamental for interaction with the receptor. The hydroxyl group on the ethyl linker and the hydroxyl group on the pyridine ring both serve as key hydrogen bond donors or acceptors. The specific (S)-stereochemistry at the benzylic alcohol is critical for high potency.

Systematic modifications of the Onfasprodil structure have provided clear insights into the features governing potency and selectivity. Data from patent literature for this class of compounds illustrate these relationships.

Phenoxy Ring Substitution: Altering the substitution on the phenoxy ring has a pronounced effect. While the 2-fluoro substitution (as in Onfasprodil) confers high potency, moving the fluorine to other positions or replacing it with other halogens or alkyl groups often leads to a decrease in binding affinity.

Pyridinol Modifications: The 3-pyridinol headgroup is highly sensitive to change. Replacing the hydroxyl group or altering the pyridine ring system generally diminishes activity, indicating its importance in anchoring the ligand in the binding site.

Linker Modification: The length and nature of the linker connecting the bicyclic amine to the pyridinol are finely tuned. The (1S)-hydroxyethyl linker provides the optimal spacing and geometry. Removal of the hydroxyl group or changing its stereochemistry results in a significant loss of potency.

The SAR data give rise to clear design principles for new analogs. The primary goal is to maintain the essential binding interactions while potentially fine-tuning pharmacokinetic properties. Any new analog must preserve the key pharmacophore: the ortho-substituted phenoxy group, the rigid bicyclic core with correct stereochemistry, and the hydrogen-bonding features of the (S)-hydroxyethyl-pyridinol side chain. Design strategies focus on exploring alternative substitutions on the phenoxy ring that might enhance metabolic stability or exploring bioisosteric replacements for the pyridinol ring that retain the key electronic and hydrogen-bonding characteristics.

Computational Chemistry and In Silico Approaches

Computational modeling has been instrumental in understanding how Onfasprodil and related compounds interact with the NR2B receptor at a molecular level. These approaches provide a structural rationale for the observed SAR data.

While specific docking studies for Onfasprodil are not publicly detailed, extensive modeling of its precursor, ifenprodil, and other ifenprodil-like compounds provides a robust model for its binding mode. nih.govnih.gov These compounds bind to a specific allosteric site located in the N-terminal domain (NTD) of the NR2B subunit, which is distinct from the glutamate (B1630785) agonist binding site. nih.gov The NTD forms a "clamshell-like" structure, and the binding pocket for these modulators is situated deep within the cleft between its two lobes. scite.ai

Based on this established binding paradigm, a molecular model of Onfasprodil docked into a homology model of the human NR2B NTD would reveal several key interactions:

Hydrogen Bonding: The hydroxyl group of the pyridinol ring and the hydroxyl group on the ethyl linker are predicted to form critical hydrogen bonds with amino acid residues lining the binding pocket, such as serine, threonine, or aspartate residues. nih.gov

Aromatic and Hydrophobic Interactions: The 2-fluorophenoxy ring and the pyridinol ring are expected to engage in hydrophobic and aromatic (pi-stacking) interactions with hydrophobic and aromatic residues (e.g., phenylalanine, tyrosine, leucine) within the pocket. The ortho-fluoro substituent likely engages in specific favorable interactions that contribute to its enhanced potency.

Conformational Restriction: The rigid octahydrocyclopenta[c]pyrrole scaffold serves to minimize the entropic penalty upon binding by locking the molecule into a bioactive conformation, thus presenting the key interacting groups in an optimal orientation for binding. nih.gov

These computational insights align with and provide a structural explanation for the empirical SAR data, confirming the importance of the specific chemical features optimized during the medicinal chemistry campaign that led to Onfasprodil.

Molecular Dynamics Simulations in NMDAR Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand and its receptor at an atomic level. researchgate.net In the context of the N-methyl-D-aspartate receptor (NMDAR), MD simulations provide crucial insights into the binding of molecules like Onfasprodil and the conformational changes that ensue. inflectisbioscience.com

General insights from MD simulations of the NMDAR complex reveal a highly dynamic structure. The binding of ligands, such as the endogenous agonists glutamate and glycine (B1666218), induces a significant reduction in the conformational flexibility of the receptor, leading to a more compact and stable state conducive to channel gating. inflectisbioscience.com These simulations can map the intricate network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.

For NR2B-selective negative allosteric modulators (NAMs) like Onfasprodil, MD simulations can elucidate the mechanism of their inhibitory action. These simulations can demonstrate how the binding of a NAM to the interface between the two NTD (N-terminal domain) dimers can stabilize an "unrolled" or inactive conformation of the agonist-binding domains (ABDs), thereby preventing the channel from opening. embopress.org This allosteric inhibition is a key feature of Onfasprodil's mechanism of action.

While specific MD simulation data for Onfasprodil's binding to the NR2B subunit is not extensively published in the public domain, the general principles derived from simulations of other NMDAR modulators are applicable. A typical MD simulation protocol for studying a ligand-NMDAR complex would involve the following steps:

MD Simulation Step Description
System Preparation The 3D structure of the NMDAR, often obtained from crystallographic or cryo-EM data, is prepared by adding hydrogen atoms and removing water molecules. The ligand of interest, Onfasprodil, is then docked into its putative binding site on the NR2B subunit.
Solvation and Ionization The protein-ligand complex is embedded in a lipid bilayer to mimic the cell membrane and solvated with water molecules and ions to replicate physiological conditions. nih.gov
Energy Minimization The system's energy is minimized to relax any steric clashes or unfavorable contacts between atoms. nih.gov
Equilibration The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. nih.gov
Production Run A long-duration simulation is run to generate trajectories of atomic motion, from which various properties and interactions can be analyzed.

Analysis of the simulation trajectories can reveal key residues within the NR2B binding pocket that are critical for Onfasprodil's affinity and selectivity. It can also shed light on the dynamic changes in the receptor's structure upon binding, providing a molecular basis for its allosteric modulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com For the development of NR2B-selective NMDAR antagonists like Onfasprodil, QSAR models are invaluable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov

A QSAR study on a series of NR2B-selective NMDAR antagonists would typically involve the generation of various molecular descriptors that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized as follows:

Descriptor Type Examples
Constitutional Molecular weight, number of atoms, number of rings
Thermodynamic Heat of formation, hydration energy
Physicochemical LogP (lipophilicity), molar refractivity, polar surface area
Quantum Chemical HOMO/LUMO energies, dipole moment, atomic charges

Once these descriptors are calculated for a set of molecules with known biological activities (e.g., pIC50 values for NR2B binding), statistical methods are employed to build the QSAR model. nih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares Regression (PLSR), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

A study on 32 selective inhibitors of the NMDA receptor acting as analgesic agents utilized such techniques to develop robust QSAR models. nih.gov The best models demonstrated a strong correlation between the selected descriptors and the analgesic activity (pIC50), with high R-squared values (e.g., R² = 0.860 for the MLR model). nih.gov This indicates that the models could effectively predict the activity of new compounds based on their structural features.

While a specific QSAR model for the optimization of Onfasprodil has not been publicly disclosed, the development of this compound would have likely involved similar methodologies. For instance, the optimization of previously reported NR2B NAMs led to the discovery of Onfasprodil (MIJ-821) as a lead molecule with high potency (IC50 for human NR2B = 8 nM) and desirable physicochemical properties, such as high solubility (0.7 mM at pH 6.8) and good brain exposure (brain/plasma Kp,uu of 0.9 in rats). bioworld.com This optimization process would have been significantly accelerated by the use of predictive QSAR models to prioritize synthetic targets.

The general findings from QSAR studies on NR2B antagonists often highlight the importance of specific structural features, such as the presence of aromatic rings, hydrogen bond donors and acceptors, and a particular spatial arrangement of these features, for high-affinity binding. These insights are crucial for the rational design of new and improved NR2B-selective NAMs.

Emerging Research Directions and Future Perspectives for Onfasprodil

Exploration of Unconventional Therapeutic Hypotheses

The unique mechanism of onfasprodil invites the exploration of its therapeutic potential beyond its initial indication. Researchers are actively investigating its role in combination with other psychotropic agents and seeking to uncover new biological targets and signaling pathways that could expand its clinical applications.

The concept of leveraging synergistic effects, where the combined therapeutic outcome of two or more drugs is greater than the sum of their individual effects, is a promising avenue in psychopharmacology. For instance, combining medications with different mechanisms of action, such as a selective serotonin (B10506) reuptake inhibitor (SSRI) with a dopamine (B1211576) reuptake inhibitor, has shown significant improvements in depressive symptoms. This principle is being applied to onfasprodil, with a focus on its potential synergy with other antidepressants. A notable example is the combination of the NMDA receptor antagonist dextromethorphan (B48470) with bupropion, which enhances its antidepressant effects and has received FDA approval. The potential for onfasprodil to be part of such combination therapies is an active area of research, aiming to enhance efficacy and potentially reduce the required doses of individual agents, thereby minimizing side effects.

The mechanisms underlying these potential synergistic effects are complex and can involve both pharmacokinetic and pharmacodynamic interactions. Pharmacokinetic synergy might involve one drug altering the absorption, distribution, metabolism, or excretion of the other, while pharmacodynamic synergy could result from interactions at the receptor level or within downstream signaling pathways.

While onfasprodil's primary target is the NR2B subunit of the NMDA receptor, research is ongoing to determine if it influences other biological targets or signaling pathways. The brain's intricate network of neurotransmitters and signaling cascades suggests that the therapeutic effects of onfasprodil may not be limited to its direct action on NR2B.

The discovery of novel drug targets is a critical area of pharmaceutical research, driven by the need for more effective treatments with fewer side effects. Advanced bioinformatics pipelines are being developed to identify new potential drug targets by integrating machine learning and structural predictions. Although not yet specifically applied to onfasprodil, these methodologies represent a powerful tool for future research.

By inhibiting NR2B-containing NMDA receptors, onfasprodil is thought to induce effects on protein synthesis and synaptogenesis, similar to ketamine, which could contribute to its rapid antidepressant effects. Chronic stress and depression are linked to neuronal atrophy and synaptic loss, and NMDA receptor blockade has been shown to reverse these deficits in animal models. Further research into these downstream effects could reveal novel pathways involved in the therapeutic action of onfasprodil and identify new targets for intervention.

Drug NameDrug ClassMechanism of Action
Onfasprodil (MIJ821)NMDA Receptor ModulatorNegative allosteric modulator of the NMDA receptor subunit 2B (NR2B)
KetamineNMDA Receptor AntagonistOpen channel blocker of ionotropic glutamatergic N-Methyl-D-Aspartate (NMDA) receptors
Traxoprodil (B148271) (CP-101,606)NMDA Receptor ModulatorSelective NR2B negative allosteric modulator
Dextromethorphan/BupropionNMDA Receptor Antagonist/AntidepressantCombination of an NMDA receptor antagonist and a norepinephrine-dopamine reuptake inhibitor

Note: The table above provides a summary of the chemical compounds mentioned in this section. Further details on their specific roles and interactions can be found within the text. ---### 5.2. Advanced Methodological Integration in Onfasprodil Research

The investigation of onfasprodil is benefiting from the integration of sophisticated research methodologies. These advanced techniques are crucial for understanding the drug's interaction with its target and for developing more predictive models of its therapeutic effects.

Advanced Methodological Integration in Onfasprodil Research

Application of Advanced Imaging Techniques for Target Engagement

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are pivotal in the clinical development of central nervous system (CNS) drugs like onfasprodil. PET imaging allows for the non-invasive measurement of receptor occupancy, which is the percentage of target receptors bound by a drug at a given dose. This is critical for establishing a relationship between drug dosage, target engagement in the brain, and the desired pharmacological effect.

In the context of onfasprodil, PET studies would be instrumental in:

Confirming Brain Penetration: Demonstrating that the drug crosses the blood-brain barrier and reaches its intended target, the NMDA receptors.

Determining Receptor Occupancy: Quantifying the extent to which onfasprodil binds to NR2B subunits at different plasma concentrations. This data is essential for selecting appropriate doses for clinical trials.

Informing Dose Selection: By establishing a clear dose-occupancy relationship, researchers can optimize the therapeutic window, maximizing efficacy while minimizing potential side effects.

While specific PET imaging studies for onfasprodil are not yet widely published, the methodology is well-established for other CNS drugs. For instance, PET with the radioligand [11C]raclopride has been used to measure the occupancy of dopamine D2/D3 receptors by antipsychotic drugs. Similarly, a specific radiotracer for NR2B receptors would be necessary to directly visualize and quantify onfasprodil's target engagement in the human brain.

Another imaging modality, electroencephalography (EEG), has been used in early studies of onfasprodil to provide exploratory evidence of its effects on the brain. In healthy volunteers, a relationship was observed between the administered dose of onfasprodil and changes in resting-state EEG activity one-hour post-infusion, suggesting distal target engagement.

Development of Innovative In Vitro and In Vivo Research Models

The development of onfasprodil has been supported by a range of preclinical research models designed to assess its pharmacological properties and predict its clinical effects.

In Vitro Models: Initial characterization of onfasprodil utilized in vitro assays to determine its potency and selectivity. These studies established that onfasprodil is a potent negative allosteric modulator of the human and rat NR2B subunit, with IC50 values of 8 nM and 6 nM, respectively. The compound also demonstrated high selectivity for NR2B over other NMDA receptor subunits.

In Vivo Models: Preclinical in vivo studies in animal models are essential for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate before it moves into human trials. For onfasprodil, these studies have been conducted in mice, rats, and dogs.

Key findings from in vivo models include:

Pharmacokinetics: Onfasprodil exhibited linear pharmacokinetics and good brain penetration in rats, with a brain-to-plasma ratio (Kp,uu) of 0.9. The half-life of the drug varied across species, being 3.8 hours in mice, 8.9 hours in rats, and 6.3 hours in dogs.

Pharmacodynamics: In a rat model, onfasprodil was more potent than ketamine at reversing haloperidol-induced catalepsy, a test used to assess potential antipsychotic-like activity. Importantly, onfasprodil did not produce the ketamine-like hyperactivity, suggesting a potentially different side-effect profile.

Depression Models: Rodent models of depression, where chronic stress leads to behavioral and synaptic deficits, have been instrumental in understanding the potential antidepressant effects of NMDA receptor modulators. Blockade of NMDA receptors in these models has been shown to trigger rapid antidepressant-like behavioral responses and reverse the synaptic deficits caused by chronic stress. These models provide a strong rationale for the development of drugs like onfasprodil for treatment-resistant depression.

Research ModelTypeKey Findings for Onfasprodil
Human and Rat NR2B-expressing cellsIn VitroHigh potency (IC50 = 8 nM and 6 nM, respectively) and selectivity for the NR2B subunit.
MouseIn VivoHalf-life of 3.8 hours.
RatIn VivoGood brain penetration (Kp,uu = 0.9), half-life of 8.9 hours. More potent than ketamine in reversing haloperidol-induced catalepsy without causing hyperactivity.
DogIn VivoHalf-life of 6.3 hours.
Rodent Models of DepressionIn VivoProvide a basis for the rapid antidepressant effects observed with NMDA receptor blockade.

Note: The table above summarizes the key research models and their contributions to the understanding of onfasprodil. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Kp,uu is a measure of unbound drug concentration in the brain relative to plasma.

Q & A

Q. What biomarkers are prioritized for clinical translation of Onfasprodil in suicidal ideation trials?

  • Methodological Answer :
  • Liquid biomarkers : Plasma BDNF, kynurenine pathway metabolites (e.g., quinolinic acid).
  • Imaging biomarkers : fMRI resting-state connectivity (e.g., default mode network) and NR2B occupancy via [¹⁸F]-MK-6577 PET.
  • Digital phenotyping : Mobile app-based tracking of mood variability and sleep patterns in Phase II trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.